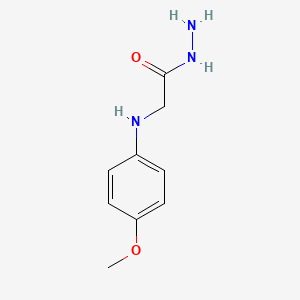

2-(4-Methoxyanilino)acetohydrazide

描述

Contextualization of Acetohydrazide Scaffolds in Medicinal Chemistry

The acetohydrazide functional group, characterized by a hydrazide (-CONHNH2) attached to an acetyl group (-COCH3), is a cornerstone in medicinal chemistry. Hydrazides are recognized as a valuable class of organic compounds due to their ability to serve as substrates in a wide array of chemical reactions for creating new molecules. mdpi.comnih.gov They are particularly important in the synthesis of various heterocyclic compounds, which are ring-like structures containing atoms of at least two different elements and are prevalent in biologically active molecules. mdpi.com

The reactivity of the hydrazide group allows for the construction of hydrazide-hydrazones and other derivatives, which have shown a broad spectrum of biological activities. mdpi.comnih.gov The scientific community has been actively exploring hydrazides to develop new therapeutic agents with improved effectiveness and reduced toxicity. mdpi.comnih.gov Research has demonstrated that derivatives of hydrazides can possess antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.com

The general synthetic route to produce hydrazides often involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). nih.gov This straightforward synthesis makes the acetohydrazide scaffold an accessible and attractive starting point for the design and synthesis of new drug candidates. nih.gov

Significance of Aniline (B41778) and Methoxy (B1213986) Moieties in Molecular Design for Biological Applications

The aniline and methoxy groups are crucial components in the design of molecules with specific biological functions.

Aniline Moiety: Aniline, a phenyl group attached to an amino group, is a common structure in many pharmaceuticals. biopartner.co.ukcresset-group.comumich.edu It is a key starting material for the synthesis of a variety of drugs, including pain relievers, antibiotics, and antidepressants. coherentmarketinsights.com The versatility of the aniline structure allows it to interact with biological targets and influence physiological processes. biopartner.co.ukcresset-group.com However, the inclusion of an aniline moiety can sometimes lead to metabolic instability, where the drug is quickly broken down and excreted by the body, reducing its effectiveness. biopartner.co.ukcresset-group.com Therefore, medicinal chemists often explore modifications to the aniline structure to enhance a drug's properties, such as its bioavailability, solubility, and selectivity for its intended target. cresset-group.com

Methoxy Moiety: The methoxy group (-OCH3) is frequently found in natural products and drugs derived from them. nih.gov It is known to influence a molecule's properties in several beneficial ways. The methoxy group can enhance the binding of a ligand to its target protein, improve its physicochemical properties, and positively affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net Studies have shown that the methoxy group can contribute to a molecule's biological activity through its electronic and steric properties. researchgate.net For instance, in some contexts, a methoxy group at the para position of an aromatic ring can enhance biological activity due to its electron-donating nature. nih.gov While generally beneficial, the methoxy group can also be a site of metabolic breakdown. researchgate.net

Scope and Research Objectives for 2-(4-Methoxyanilino)acetohydrazide and its Analogues

The primary research interest in this compound lies in its potential as a precursor for the synthesis of novel, more complex molecules with a wide range of biological activities. The combination of the reactive acetohydrazide group with the biologically relevant 4-methoxyaniline moiety makes it a valuable building block.

The main objectives for research involving this compound and its analogues include:

Synthesis of Novel Derivatives: A key goal is to use this compound as a starting material to create new series of compounds. This often involves reacting the hydrazide group to form Schiff bases or to construct various heterocyclic rings like pyrazoles, oxadiazoles, or triazines. ajgreenchem.comresearchgate.netmdpi.com

Biological Screening: Once synthesized, these new derivatives are typically screened for a variety of biological activities. Given the known properties of the parent scaffolds, these screenings often focus on antimicrobial (antibacterial and antifungal), anti-inflammatory, and anticancer activities. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research is to understand how the chemical structure of the synthesized derivatives relates to their biological activity. researchgate.net By systematically modifying the structure of the parent compound and observing the effects on its biological potency, researchers can identify which chemical features are most important for the desired activity. This knowledge guides the design of more effective and selective drug candidates. nih.gov For example, studies on related compounds have investigated how different substituents on the aniline ring affect antimicrobial potential. nih.govresearchgate.netnih.gov

In essence, this compound serves as a foundational element for the exploration of new chemical entities with the potential for therapeutic applications. The research aims to leverage the established biological significance of its constituent parts to discover novel compounds with improved pharmacological profiles.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyanilino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-8-4-2-7(3-5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOFQEDOJHLXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366265 | |

| Record name | 2-(4-methoxyanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79476-73-6 | |

| Record name | 2-(4-methoxyanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 4 Methoxyanilino Acetohydrazide

Synthesis of the Core 2-(4-Methoxyanilino)acetohydrazide Compound

The synthesis of this compound is a multi-step process that begins with the alkylation of p-anisidine (B42471) (4-methoxyaniline) followed by hydrazinolysis.

Reaction Pathways and Optimized Conditions

The primary pathway for the synthesis of the core compound involves a two-step sequence. The first step is the N-alkylation of 4-methoxyaniline with an ethyl haloacetate, typically ethyl chloroacetate (B1199739), to form the intermediate ester, ethyl 2-(4-methoxyanilino)acetate. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed.

The subsequent and final step is the hydrazinolysis of the resulting ester. This involves the reaction of ethyl 2-(4-methoxyanilino)acetate with hydrazine (B178648) hydrate (B1144303). This conversion is a standard method for preparing hydrazides from their corresponding esters. The reaction is typically performed in an alcoholic solvent, such as ethanol (B145695), and may be heated to drive the reaction to completion. A general synthetic scheme is depicted below:

Step 1: N-Alkylation 4-Methoxyaniline + Ethyl chloroacetate → Ethyl 2-(4-methoxyanilino)acetate + HCl

Step 2: Hydrazinolysis Ethyl 2-(4-methoxyanilino)acetate + Hydrazine hydrate → this compound + Ethanol

Optimized conditions for similar reactions involve refluxing the ester with an excess of hydrazine hydrate in ethanol for several hours. nih.govresearchgate.net

Yield Optimization and Purity Considerations

To maximize the yield of the final product, it is crucial to optimize the reaction conditions for both steps. In the N-alkylation step, the choice of base and solvent can significantly impact the yield and minimize the formation of side products. For the hydrazinolysis step, controlling the temperature and reaction time is essential. Using a slight excess of hydrazine hydrate can help ensure the complete conversion of the ester. nih.gov

Purification of the final product, this compound, is typically achieved through recrystallization from a suitable solvent, such as ethanol. The purity of the compound can be assessed using standard analytical techniques, including melting point determination, and spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of characteristic functional groups.

Synthesis of Novel this compound Derivatives

The presence of the terminal -NHNH2 group in this compound makes it an ideal precursor for the synthesis of a wide array of derivatives.

Design Principles for Structural Modification

The design of novel derivatives often focuses on the principles of bioisosteric replacement and structure-activity relationship (SAR) studies. The goal is to modify the core structure to enhance desired biological activities while minimizing off-target effects. Key modification points include the terminal nitrogen of the hydrazide, which can be readily condensed with aldehydes and ketones, and the secondary amine, which can also participate in further reactions. The methoxy (B1213986) group on the phenyl ring can also be modified to alter the electronic and lipophilic properties of the molecule.

Formation of Schiff Bases and Hydrazones

A primary and extensively used derivatization strategy for acetohydrazides is the formation of Schiff bases or hydrazones. This is achieved through the condensation reaction of the hydrazide with various substituted aldehydes or ketones. nih.gov This reaction is typically acid-catalyzed and involves heating the reactants in a suitable solvent like ethanol or methanol. zsmu.edu.uausp.br

The general reaction is as follows: this compound + R-CHO → N'-(R-benzylidene)-2-(4-methoxyanilino)acetohydrazide + H₂O

The resulting hydrazones often exhibit a range of biological activities, and the substituent 'R' on the aldehyde or ketone can be varied to create a library of compounds for screening. nih.govnih.gov

Below is a table summarizing the synthesis of various hydrazone derivatives from related acetohydrazides, illustrating the common reaction conditions.

| Hydrazide Precursor | Aldehyde/Ketone | Solvent | Conditions | Product Class | Reference |

| 2-[(5-Chlorobenzoxazol-2-yl)thio]acetohydrazide | 4-Substituted benzaldehydes | Ethanol | Reflux, 8 h | N'-(4-Substituted benzylidene)-2-[(5-chlorobenzoxazol-2-yl)thio]acetohydrazide | nih.gov |

| 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | Aryl carboxaldehydes | Methanol | Stirring, Room Temp. | N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides | usp.br |

| 2-((4-((R-benzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-yl)thio)acetohydrazides | R'-benzaldehyde | Acetic acid-isopropyl alcohol (2:1) | Heating, 30 min | Schiff bases of acetohydrazides | zsmu.edu.ua |

Cyclization Reactions to Form Heterocyclic Systems

The hydrazide and hydrazone derivatives of this compound are valuable intermediates for the synthesis of various heterocyclic compounds. These cyclization reactions can lead to the formation of five- or six-membered rings, which are common motifs in many biologically active molecules. pleiades.onlinebeilstein-journals.org

For instance, acetohydrazides can be used to synthesize oxadiazole rings. One common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by further cyclization steps. usp.br Another approach is the reaction with substituted carboxylic acids or their derivatives.

Hydrazones derived from this compound can also undergo intramolecular or intermolecular cyclization to form a variety of heterocyclic systems, such as pyrazoles, triazoles, and thiadiazines. nih.govclockss.org The specific heterocyclic system formed depends on the cyclizing agent and the reaction conditions employed.

The table below provides examples of heterocyclic systems synthesized from acetohydrazide precursors.

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

| 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | Aryl carboxaldehydes | 1,3,4-Oxadiazole (B1194373) derivatives | usp.br |

| 2-[(2-Methylquinolin-4-yl)sulfanyl]acetohydrazides | Carbon disulfide, Phthalic anhydride, Substituted benzaldehydes | Oxadiazole, Dioxoisoindoline | pleiades.online |

| Sulfamoylcarbohydrazides | Nitrous acid, then heat | 1,2,4-Thiadiazine 1,1-dioxides | clockss.org |

1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives from this compound can be achieved through several established methods. A common approach involves the reaction of the acetohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization to yield the 5-thioxo-1,3,4-oxadiazole derivative.

Another versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. rsc.org In this approach, this compound would first be acylated with a suitable carboxylic acid or its derivative to form the corresponding diacylhydrazine. This intermediate can then be cyclized using a variety of dehydrating agents, such as phosphorus oxychloride or XtalFluor-E ([Et2NSF2]BF4), to afford the desired 1,3,4-oxadiazole. rsc.org

Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|

Thiazolidinone Derivatives

Thiazolidinone rings can be appended to the this compound scaffold, typically through the formation of a Schiff base intermediate. The reaction of this compound with an aromatic aldehyde will yield the corresponding N-arylideneacetohydrazide. Subsequent cyclocondensation of this Schiff base with thioglycolic acid is a widely used method for the synthesis of 4-thiazolidinones. nih.govrroij.com This reaction is often carried out in a suitable solvent like dioxane or toluene, sometimes with the aid of a catalyst such as anhydrous zinc chloride. nih.gov The resulting products are 2-aryl-3-(2-(4-methoxyanilino)acetamido)thiazolidin-4-ones.

Table 2: Synthesis of Thiazolidinone Derivatives

| Starting Material | Reagents | Product | Reference |

|---|

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives from this compound can be accomplished through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of the acetohydrazide with a β-diketone, such as acetylacetone, in a suitable solvent and often under acidic or basic catalysis, would lead to the formation of a pyrimidine ring. The Pinner synthesis, a classical method for pyrimidine formation, involves the condensation of an amidine with a 1,3-dicarbonyl compound. mdpi.com While this compound is not an amidine itself, it can be envisioned that under certain reaction conditions or after conversion to a suitable intermediate, it could participate in similar cyclization reactions. One-pot, multi-component reactions involving an aldehyde, a malononitrile (B47326) derivative, and a barbituric acid or thiobarbituric acid derivative are also common for synthesizing fused pyrimidine systems like pyrano[2,3-d]pyrimidines. researchgate.netnih.gov

Table 3: Synthesis of Pyrimidine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Acetylacetone | Substituted pyrimidine derivative | General Method |

| Thiobarbituric acid, malononitrile, p-chlorobenzaldehyde | Fe3O4, ZnO, or Mn3O4 nanoparticles | Pyrano[2,3-d]pyrimidine derivative | nih.gov |

Imidazolidinone Derivatives

The synthesis of imidazolidinone derivatives from this compound is less commonly reported. However, general synthetic routes to imidazolidinones could potentially be adapted. One approach involves the reaction of a diamine with a carbonyl source. It is conceivable that this compound could be chemically modified to introduce a second amine functionality, which could then undergo cyclization. For example, reduction of the hydrazide moiety could potentially lead to a diamine derivative. Alternatively, multi-component reactions, such as the Ugi reaction, can be employed to construct highly substituted imidazolidinone scaffolds. ijltemas.in Another strategy involves the reaction of ethylenediamine (B42938) with urea (B33335) or its derivatives. nih.gov Adapting these methods to incorporate the 2-(4-methoxyanilino)acetamido moiety would be a potential avenue for the synthesis of novel imidazolidinone derivatives.

Table 4: General Synthetic Approaches to Imidazolidinones

| Reactants | Product | Reference |

|---|---|---|

| Ethylenediamine, Urea | 2-Imidazolidinone | nih.gov |

| Benzylamine-derived Ugi products | Imidazolidinones | ijltemas.in |

Other Heterocyclic Ring Systems

The reactivity of this compound allows for its use in the synthesis of other heterocyclic systems as well. For instance, reaction with β-ketoesters can lead to the formation of pyrazolone (B3327878) derivatives. Furthermore, the hydrazide functionality can be converted to a hydrazone, which can then undergo cyclization reactions to form various other heterocycles. For example, treatment of the acetohydrazide with a compound containing a leaving group and an active methylene (B1212753) group could potentially lead to the formation of pyridazinone derivatives. The versatility of cyanoacetohydrazides in the synthesis of a wide array of heterocycles, including thiadiazoles, oxadiazoles, and various fused ring systems, has been extensively reviewed, suggesting that this compound could be a valuable precursor for a broad range of heterocyclic compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 4 Methoxyanilino Acetohydrazide and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for identifying the functional groups present in a molecule by analyzing the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy of 2-(4-Methoxyanilino)acetohydrazide reveals characteristic absorption bands that confirm the presence of its key functional groups. The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range.

The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups are expected to appear as distinct bands in the region of 3400-3200 cm⁻¹. In related acetohydrazide derivatives, these N-H stretching bands have been observed, confirming the presence of the hydrazide moiety. For instance, in N'-Benzylideneacethydrazide, a shift in the N-H absorption band from 3337 cm⁻¹ upon complexation indicates the involvement of this group in coordination.

The carbonyl (C=O) stretching vibration of the amide group is a strong and characteristic absorption, typically found in the range of 1680-1630 cm⁻¹. For N'-Benzylideneacethydrazide, this C=O stretching band was observed at 1655 cm⁻¹. The C-N stretching vibrations of the amino and amide groups are expected in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

The presence of the 4-methoxyanilino group is confirmed by several characteristic bands. The C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the methoxy (B1213986) (O-CH₃) group are expected around 2950-2850 cm⁻¹, while the characteristic C-O-C stretching of the ether linkage will produce a strong band in the 1250-1000 cm⁻¹ region. In a related compound, (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, the methoxy group vibrations were observed at 2930-2834 cm⁻¹ for C-H stretching. scielo.org.za

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Amide I) | Stretching | 1680-1630 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| N-H (Amide II) | Bending | 1650-1550 |

| C-O-C (Ether) | Asymmetric Stretching | 1275-1200 |

| C-O-C (Ether) | Symmetric Stretching | 1075-1020 |

| C-N | Stretching | 1400-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of this compound provides valuable information about the number and types of protons and their neighboring environments. In a typical deuterated solvent like DMSO-d₆, the aromatic protons of the 4-methoxyanilino group are expected to appear as a set of doublets in the region of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

The protons of the methoxy group (O-CH₃) will give a sharp singlet at approximately δ 3.7 ppm. rsc.org The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the aniline (B41778) nitrogen are expected to produce a singlet at around δ 4.0-4.5 ppm. The protons of the hydrazide moiety, specifically the -NH- and -NH₂ protons, will appear as exchangeable signals, often broad, in the downfield region of the spectrum, typically between δ 8.0 and δ 10.0 ppm. The exact chemical shifts can be influenced by the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, appearing around δ 170 ppm.

The carbon atoms of the aromatic ring will show signals in the range of δ 110-160 ppm. The carbon attached to the oxygen of the methoxy group (C-O) will be the most downfield of the aromatic carbons, while the other aromatic carbons will have distinct chemical shifts based on their electronic environment. For instance, in 2-(4-Methoxyphenyl)-2,3-dihydoquinazolin-4(1H)-one, the aromatic carbons appeared between δ 113.6 and δ 159.4 ppm. rsc.org

The carbon of the methoxy group (-OCH₃) will resonate at approximately δ 55 ppm. rsc.org The methylene carbon (-CH₂-) is expected to appear in the range of δ 40-50 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Group | ¹H NMR | ¹³C NMR |

| Aromatic C-H | 6.5-7.5 (m) | 114-150 |

| Methoxy (O-CH₃) | ~3.7 (s) | ~55 |

| Methylene (-CH₂-) | 4.0-4.5 (s) | 40-50 |

| Amine (-NH-) | 8.0-9.0 (br s) | - |

| Hydrazide (-NH₂) | 9.0-10.0 (br s) | - |

| Carbonyl (C=O) | - | ~170 |

| Aromatic C-O | - | ~155 |

| Aromatic C-N | - | ~140 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₃N₃O₂), the molecular weight is 195.22 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 195.

The fragmentation of the molecular ion is expected to occur at the weaker bonds, leading to characteristic fragment ions. Common fragmentation pathways for hydrazides include the cleavage of the N-N bond and the C-C bond alpha to the carbonyl group. A significant fragment would likely be the 4-methoxyanilino radical cation at m/z 123, resulting from the cleavage of the C-N bond between the methylene group and the aniline nitrogen. Another prominent peak could correspond to the loss of the hydrazide group (-NHNH₂), leading to an ion at m/z 164. Further fragmentation of the 4-methoxyanilino cation could result in the loss of a methyl radical (CH₃) to give an ion at m/z 108, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 80. The fragmentation pattern of related acetohydrazide derivatives often shows the loss of the entire side chain attached to the hydrazide moiety. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to analyze its chromophoric system. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions.

The benzene ring and the carbonyl group are the primary chromophores in this molecule. The π → π* transitions of the substituted benzene ring are expected to produce strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. The presence of the methoxy and anilino groups, which are auxochromes, is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. A related compound, 4-hydroxy-N-[(E)-(2-hydroxyphenyl)-methylidene]benzo-hydrazide, showed a maximum absorption (λmax) at 396 nm in the presence of a metal ion. sebhau.edu.ly The n → π* transition of the carbonyl group is a weaker absorption and is expected to appear at a longer wavelength, possibly overlapping with the π → π* bands.

Computational Chemistry and Theoretical Investigations of 2 4 Methoxyanilino Acetohydrazide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It is based on the principle that the energy of a system can be determined from its electron density. DFT has been widely employed to study hydrazide derivatives, offering a balance between computational cost and accuracy for predicting molecular properties. nih.govresearchgate.net

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For a flexible molecule like 2-(4-Methoxyanilino)acetohydrazide, which possesses several rotatable single bonds, multiple conformations can exist. Conformational analysis using DFT helps in identifying the global minimum energy structure on the potential energy surface. chemrxiv.orgchemrxiv.org This is achieved by systematically rotating the bonds and calculating the energy of each resulting conformer. The optimized geometry corresponds to the structure where the forces on all atoms are negligible.

The optimized geometric parameters, such as bond lengths and bond angles, for the most stable conformer of this compound can be predicted. In related hydrazide structures determined by X-ray crystallography, the N-N bond in the acetohydrazide group is observed to be relatively short, suggesting some degree of electronic delocalization. nih.govresearchgate.net The dihedral angle between the plane of the benzene (B151609) ring and the hydrazide group is a critical parameter that influences the molecular conformation. nih.govnih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (aniline) | ~1.40 Å |

| C-O (methoxy) | ~1.37 Å | |

| N-N (hydrazide) | ~1.41 Å | |

| C=O (hydrazide) | ~1.23 Å | |

| Bond Angle | C-N-C | ~120° |

| O-C-C (methoxy) | ~115° | |

| N-N-C (hydrazide) | ~118° | |

| Dihedral Angle | Phenyl ring - Hydrazide plane | ~85-90° |

Note: These values are estimations based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational method and basis set used.

Once the optimized geometry is obtained, DFT is used to investigate the electronic properties of the molecule. This includes the analysis of molecular orbitals, charge distribution, and electrostatic potential.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. sphinxsai.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyanilino moiety, which contains lone pairs on the nitrogen and oxygen atoms. The LUMO is likely to be distributed over the acetohydrazide group, particularly the C=O bond, which acts as an electron-accepting site.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap (ΔE) | 5.00 |

Note: These are representative values. The actual energies would be determined by specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. materialsciencejournal.orgepa.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, a phenomenon known as hyperconjugation. The strength of these interactions is quantified by the second-order perturbation energy, E(2). sphinxsai.com

Table 3: Hypothetical Major NBO Interactions and Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N, aniline) | π* (C-C, ring) | High |

| LP (O, methoxy) | π* (C-C, ring) | Moderate |

| LP (N, hydrazide) | σ* (N-C) | Moderate |

| LP (O, carbonyl) | σ* (N-C) | Low |

Note: "LP" denotes a lone pair. The E(2) values are qualitative indicators of interaction strength.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors to indicate regions of varying electrostatic potential. Red or yellow areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue areas indicate regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas represent neutral potential. youtube.com

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the hydrazide group and the oxygen of the methoxy (B1213986) group, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the N-H groups in the hydrazide moiety would exhibit a positive potential, indicating their role as hydrogen bond donors.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Potential (μ) : The negative of electronegativity, it represents the escaping tendency of electrons.

Hardness (η) : Measures the resistance to charge transfer.

Softness (S) : The reciprocal of hardness, it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations: χ = -(E_HOMO + E_LUMO) / 2 μ = -χ η = (E_LUMO - E_HOMO) / 2 S = 1 / η ω = μ² / (2η)

Table 4: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.00 |

| Chemical Potential (μ) | -3.00 |

| Hardness (η) | 2.50 |

| Softness (S) | 0.40 |

| Electrophilicity Index (ω) | 1.80 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 2.

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. chemrxiv.org

Prediction of Nonlinear Optical (NLO) Properties

The investigation into the nonlinear optical (NLO) properties of organic molecules is a burgeoning field of materials science, driven by the demand for advanced photonic and optoelectronic applications. Compounds possessing significant NLO responses are crucial for technologies such as optical switching, frequency conversion, and data storage. Theoretical calculations, particularly those based on quantum chemical methods, have become indispensable for the a priori prediction of these properties, offering a cost-effective and efficient alternative to empirical screening.

For this compound, the prediction of NLO properties would typically involve the calculation of the first hyperpolarizability (β), a key tensor quantity that dictates the second-order NLO response. Density Functional Theory (DFT) has emerged as a robust method for such predictions, often employing functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), to accurately capture the electronic behavior.

The NLO response in organic molecules is fundamentally linked to intramolecular charge transfer (ICT). In this compound, the methoxy group (-OCH₃) on the aniline (B41778) ring acts as an electron-donating group, while the acetohydrazide moiety can function as an electron-accepting group. This donor-π-acceptor (D-π-A) framework is a classic design strategy for enhancing NLO properties. Computational analysis would focus on quantifying the extent of this charge transfer upon excitation.

Key parameters derived from these calculations include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The calculated values for related hydrazone derivatives suggest that such compounds can exhibit significant NLO responses. While specific data for this compound is not extensively published, theoretical studies on analogous systems provide a strong rationale for its potential in this domain.

Table 1: Representative Theoretical NLO Data for Analogous Hydrazone Systems

| Compound/System | Method | Dipole Moment (μ, Debye) | Average Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| Hydrazone Derivative 1 | DFT/B3LYP/6-31G(d) | 5.89 | 258.4 | 1245 |

| Hydrazone Derivative 2 | DFT/B3LYP/6-311+G(d,p) | 6.54 | 298.7 | 2340 |

| Hydrazone Derivative 3 | M06-2X/6-311G(d,p) | 4.98 | 245.1 | 987 |

Note: The data in this table is illustrative and based on published findings for various hydrazone derivatives, not this compound itself, to provide context for potential NLO properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide invaluable insights into the behavior of molecules at the atomic level, elucidating their interactions with biological macromolecules and helping to rationalize their structure-activity relationships.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of drug discovery, enabling the identification of potential binding modes of a ligand to a protein target. Hydrazide and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov

For this compound, molecular docking studies could be employed to explore its potential interactions with various enzymes and receptors. For instance, given the anti-inflammatory potential of many hydrazide-containing compounds, docking this molecule into the active site of cyclooxygenase (COX) enzymes (COX-1 and COX-2) could reveal key binding interactions. These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. The acetohydrazide moiety is capable of forming multiple hydrogen bonds, a feature that is often crucial for high-affinity binding.

A hypothetical docking study of this compound into a target like a bacterial enzyme or a cancer-related protein would involve preparing the 3D structures of both the ligand and the receptor, performing the docking calculations using software like AutoDock or GOLD, and analyzing the resulting poses. The binding affinity is often estimated as a scoring function, which can be used to rank potential drug candidates. Studies on similar hydrazide derivatives have demonstrated their ability to fit into the active sites of various enzymes, suggesting that this compound could also exhibit specific biological activities. semanticscholar.org

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches to SAR, often termed Quantitative Structure-Activity Relationship (QSAR), develop mathematical models that correlate chemical structures with biological activities. wildlife-biodiversity.comresearchgate.netmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

For this compound, a QSAR study would typically involve a dataset of structurally related analogues with experimentally determined biological activities. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Mechanistic Elucidation of Biological Activities via Computational Thermodynamics

Computational thermodynamics can provide a deeper understanding of the mechanisms underlying the biological activities of a compound by calculating the energetics of various potential reaction pathways. For a molecule like this compound, this could involve investigating its role as an antioxidant or its metabolic fate.

For instance, the antioxidant potential of a compound can be evaluated by calculating parameters such as bond dissociation enthalpies (BDE) and ionization potentials (IP). A lower BDE for the N-H bonds in the hydrazide moiety would suggest that it can readily donate a hydrogen atom to scavenge free radicals, a key mechanism of antioxidant action. Similarly, a lower ionization potential would indicate a greater propensity to donate an electron.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and Pre Clinical

Antimicrobial Activity Research

Research into the antimicrobial properties of various acetohydrazide derivatives has been a field of active investigation. These studies often explore the efficacy of this class of compounds against a range of microbial pathogens. However, specific data pertaining to 2-(4-Methoxyanilino)acetohydrazide is not present in the reviewed literature.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

No specific data from in vitro studies detailing the minimum inhibitory concentration (MIC) or other measures of efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus or Bacillus subtilis were found.

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

Similarly, there is a lack of available research data on the antibacterial activity of this compound against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa.

Antifungal Efficacy Against Clinically Relevant Fungal Strains

Publicly available data on the antifungal potential of this compound against clinically relevant fungal strains such as Candida albicans or Aspergillus fumigatus is absent.

Antitubercular Potential

While the hydrazide functional group is a key component of the first-line anti-tuberculosis drug isoniazid, and numerous hydrazide derivatives have been investigated for their antitubercular properties, no specific studies on the activity of this compound against Mycobacterium tuberculosis were identified.

Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

The mechanism of action for many antimicrobial agents, including some hydrazide-containing compounds, involves the inhibition of essential bacterial enzymes like DNA gyrase. This enzyme is crucial for bacterial DNA replication. However, without specific experimental data for this compound, any proposed mechanism would be purely speculative and based on the activity of structurally related compounds.

Anticancer and Cytotoxic Activity Studies

The cytotoxic potential of novel chemical entities is a cornerstone of anticancer drug discovery. Many acetohydrazide derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Unfortunately, specific studies detailing the cytotoxic activity of this compound against any cancer cell lines are not available in the public scientific literature.

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines

For instance, various acetohydrazides incorporating quinazolin-4(3H)-one scaffolds have shown notable cytotoxicity against cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). nih.govnih.gov Some of these derivatives have exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. researchgate.net Another study on acetohydrazides with 2-oxoindoline moieties also reported significant cytotoxicity against similar cancer cell lines. researchgate.net

The following table summarizes the cytotoxic activity of some representative acetohydrazide derivatives, highlighting the potential of this class of compounds. It is important to note that these are analogous compounds, and their activity does not directly represent that of this compound.

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-N'-(4-Chlorobenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | SW620 | >10 | nih.gov |

| (E)-N'-(4-Chlorobenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | PC-3 | 8.42 | nih.gov |

| (E)-N'-(4-Chlorobenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | NCI-H23 | 9.15 | nih.gov |

| (E)-N'-(4-Methoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | SW620 | >10 | nih.gov |

| (E)-N'-(4-Methoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | PC-3 | >10 | nih.gov |

| (E)-N'-(4-Methoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | NCI-H23 | >10 | nih.gov |

Investigations into Cell Cycle Modulation

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Therapeutic agents that can interfere with the cell cycle, leading to arrest at specific phases, are of significant interest in oncology.

Currently, there is a lack of published research specifically investigating the effects of this compound on cell cycle progression. However, studies on related acetohydrazide derivatives suggest that this class of compounds may possess cell cycle modulatory properties. For example, certain novel acetohydrazides incorporating both 2-oxoindoline and 4-oxoquinazoline scaffolds have been shown to arrest the cell cycle in the G1 phase in U937 human lymphoma cells. researchgate.net Another study on hydrazone derivatives reported cell cycle arrest at the S phase in A549 non-small cell lung cancer cells. researchgate.net These findings indicate that the acetohydrazide scaffold could be a valuable pharmacophore for the development of cell cycle inhibitors. Further investigation is required to determine if this compound shares this capability.

Analysis of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer therapies function by inducing apoptosis in cancer cells. The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspase enzymes, the executioners of cell death.

Direct studies on the apoptosis-inducing properties of this compound have not been reported. However, research on analogous acetohydrazide compounds provides strong indications that this molecule may induce apoptosis. Several studies have shown that novel acetohydrazides can activate caspases, particularly procaspase-3, a key executioner caspase. nih.govnih.govresearchgate.net The activation of procaspase-3 is a critical step in the apoptotic cascade. Some of these compounds have been observed to induce both necrosis and apoptosis in U937 cells. nih.gov

The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, resulting in the activation of caspase-8. Both caspase-8 and caspase-9 can then activate the executioner caspase-3, leading to the dismantling of the cell. Given that related compounds activate procaspase-3, it is plausible that this compound could act on this central protein, potentially through either the intrinsic or extrinsic pathway, or both.

DNA Cleavage Activity Assessment

The ability of a compound to interact with and cleave DNA is another mechanism through which it can exert cytotoxic effects. Such agents can cause single- or double-strand breaks in the DNA, leading to the activation of DNA damage response pathways and ultimately apoptosis.

There is currently no available research that has specifically assessed the DNA cleavage activity of this compound. However, studies on hydrazine (B178648) derivatives, which share a structural component with acetohydrazides, have demonstrated the ability to induce DNA damage. For instance, the metal ion-catalyzed oxidation of hydralazine (B1673433) has been shown to lead to the formation of reactive species that can cause significant DNA cleavage. nih.govnih.gov This process is thought to involve the generation of radicals that can attack the DNA backbone. These findings suggest a potential, yet unconfirmed, mechanism by which this compound could exert biological effects. Further experimental validation is necessary to determine if this compound can indeed induce DNA cleavage.

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules, is implicated in the pathogenesis of numerous diseases, including cancer. Antioxidants can mitigate oxidative stress by neutralizing free radicals.

Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide)

The antioxidant potential of a compound is often evaluated using in vitro radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H2O2) scavenging assays are two of the most common methods used for this purpose.

While specific data on the radical scavenging activity of this compound is not available, studies on various hydrazone and acetohydrazide derivatives have demonstrated significant antioxidant potential in these assays. nih.govnih.gov The hydrazide and hydrazone moieties are known to possess hydrogen-donating capabilities, which are crucial for radical scavenging.

The following table presents the radical scavenging activity of some analogous compounds, providing an indication of the potential antioxidant capacity of the acetohydrazide class.

| Compound Analogue Class | Assay | Activity/IC50 | Reference |

|---|---|---|---|

| Isoniazid-based Schiff base ligands | DPPH Scavenging | IC50 = 6.12 ppm | nih.gov |

| Nicotinic acid hydrazide-based Schiff base ligands | DPPH Scavenging | IC50 = 3.82 µg/mL | nih.gov |

| 2,4-Dimethylbenzoylhydrazones | DPPH Scavenging | IC50 = 25.6 - 190 µM | nih.gov |

| Coumarin derivatives with acetohydrazide moiety | Hydrogen Peroxide Scavenging | Up to 91.66% scavenging | nih.gov |

Exploration of Antioxidant Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET), Metal Chelation)

The mechanism by which a compound exerts its antioxidant effect can vary. The primary mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical. In the SET-PT mechanism, the antioxidant first donates an electron to the radical, followed by the transfer of a proton. The SPLET mechanism involves the initial loss of a proton from the antioxidant, followed by electron transfer.

For acetohydrazide derivatives, the presence of N-H groups in the hydrazide moiety suggests that the HAT mechanism is a likely pathway for radical scavenging. The anilino portion of this compound also contains an N-H group that could participate in this process.

Another important antioxidant mechanism is metal chelation. Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. Compounds that can chelate these metal ions can prevent this reaction, thereby acting as indirect antioxidants. The structure of this compound, with its oxygen and nitrogen atoms, may allow for the chelation of metal ions, although this has not been experimentally verified. Further research is needed to elucidate the precise antioxidant mechanisms of this compound.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. While no studies have directly assessed the enzyme inhibitory profile of this compound, research into related hydrazide and acetohydrazide derivatives indicates that this class of compounds holds potential for interacting with various enzymatic targets.

Alpha-Glucosidase Inhibitory Activity

There is no available scientific data on the alpha-glucosidase inhibitory activity of this compound. However, the broader class of hydrazide derivatives has been investigated for this property. Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. For instance, various aryl-quinoline-4-carbonyl hydrazones bearing a 2-methoxyphenoxyacetamide moiety have been synthesized and shown to be potent inhibitors of α-glucosidase, with some compounds exhibiting IC50 values in the micromolar range. This suggests that the hydrazone and acetamide (B32628) functionalities can be important for activity.

Table 1: Alpha-Glucosidase Inhibitory Activity of Related Hydrazone Derivatives

| Compound ID | Structure | IC50 (µM) |

|---|---|---|

| 11a | Aryl-quinoline-4-carbonyl hydrazone derivative | 26.0 ± 0.8 |

| 11n | N-(4-chlorophenyl)-2-(2-methoxy-4-((2-(2-(4-methoxyphenyl)quinoline-4-carbonyl)hydrazono)methyl)phenoxy)acetamide | 48.7 |

| Acarbose (Standard) | 750.0 |

Data sourced from studies on related compounds and does not represent the activity of this compound.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

No studies were found that specifically evaluate the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitory potential of this compound. These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a primary approach for the symptomatic treatment of Alzheimer's disease. Research on other hydrazide and hydrazone derivatives has shown that this chemical class can exhibit inhibitory activity against both AChE and BChE. For example, a series of 2-benzoylhydrazine-1-carboxamides demonstrated dual inhibition of these enzymes, with some derivatives showing potency comparable to the standard drug rivastigmine.

Table 2: Cholinesterase Inhibitory Activity of Related Hydrazide Derivatives

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0 - 277.5 |

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44 - 100 |

| 2-Benzoylhydrazine-1-carboxamides | BChE | Starting from 22 |

Data is for related compound classes and not for this compound.

Inhibition of Other Relevant Enzyme Targets

The scientific literature lacks any information regarding the inhibitory activity of this compound against other relevant enzyme targets. The broader family of hydrazide derivatives has been explored for a wide range of biological activities, which may be mediated by the inhibition of various enzymes. However, without specific studies, the profile of this compound remains uncharacterized.

Other Pharmacological Properties (In Vitro)

Beyond enzyme inhibition, the potential pharmacological effects of this compound have not been directly investigated. The following sections discuss the in vitro properties of related compounds.

Anti-inflammatory Potential

There are no direct in vitro studies on the anti-inflammatory potential of this compound. However, the hydrazide and hydrazone structural motifs are present in many compounds that exhibit anti-inflammatory properties. For instance, certain nicotinic acid hydrazide derivatives have shown significant anti-inflammatory effects in preclinical models. The proposed mechanisms often involve the modulation of inflammatory pathways, though specific molecular targets are not always fully elucidated in initial screenings. Derivatives of N-phenylpyrazolyl-N-glycinyl-hydrazone have also demonstrated potent anti-inflammatory activity.

Table 3: In Vitro Anti-inflammatory Activity of Related Hydrazide Derivatives

| Compound Class | Assay | Results (% inhibition or IC50) |

|---|---|---|

| Nicotinic acid hydrazide derivatives | Carrageenan-induced paw edema | Up to 37.29% inhibition |

| Thiazole-based hydrazide derivatives | Protein denaturation inhibition | IC50 range: 46.29–100.60 µg/mL |

This data is from studies on related compounds and does not reflect the activity of this compound.

Antihypertensive Activity and Calcium Channel Blockade

Direct evidence for the antihypertensive activity or calcium channel blocking effects of this compound is absent from the scientific literature. Calcium channel blockers are a well-established class of drugs for treating hypertension, acting by inhibiting the influx of calcium into vascular smooth muscle and/or cardiac cells. Some hydrazine derivatives have been investigated for antihypertensive properties. For example, one study reported on an acylated 2-chlorobenzylidene hydrazidone derivative with antihypertensive effects, possibly mediated through phosphodiesterase inhibition rather than direct calcium channel blockade.

It is important to reiterate that the biological activities discussed above pertain to structurally related compounds and not to this compound itself. The presented data serves to highlight the potential areas of pharmacological interest for this specific compound, should future research be undertaken.

Antiplatelet and Anticoagulant Activities

There is no available scientific literature detailing the antiplatelet or anticoagulant activities of this compound. Research into the effects of this specific compound on platelet aggregation induced by various agonists or on the coagulation cascade has not been reported in the searched databases. Consequently, no information on its potential as an antiplatelet or anticoagulant agent or its underlying mechanisms can be presented.

Coordination Chemistry and Metal Complexes of 2 4 Methoxyanilino Acetohydrazide Derivatives

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with ligands like 2-(4-methoxyanilino)acetohydrazide typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux. semanticscholar.org The resulting complexes can be isolated as stable solid precipitates and characterized using a variety of analytical and spectroscopic techniques.

Ligand-Metal Ion Interactions and Coordination Modes

Based on studies of analogous hydrazide ligands, this compound is expected to act as a versatile ligand, capable of coordinating with metal ions in several ways. researchgate.netresearchgate.net The primary donor sites are the carbonyl oxygen atom of the hydrazide group and the nitrogen atom of the terminal amino group (-NH2). researchgate.net Furthermore, the anilino nitrogen (-NH-) can also participate in coordination.

The ligand can exhibit different coordination modes, including:

Neutral Bidentate: Coordinating through the carbonyl oxygen and the amino nitrogen without losing a proton.

Monobasic Bidentate: After undergoing enolization (a process where the keto form of the hydrazide tautomerizes to an enol form), the ligand can lose a proton from the enolic hydroxyl group and coordinate through the enolic oxygen and the azomethine nitrogen. researchgate.netresearchgate.net

Tridentate: In some cases, particularly in the formation of Schiff bases derived from this ligand, coordination can also involve the phenolic oxygen (if present in the aldehyde used for condensation) and the azomethine nitrogen, leading to tridentate chelation. researchgate.net

Stoichiometry and Proposed Geometries of Complexes

The stoichiometry of the resulting metal complexes is typically influenced by the metal-to-ligand molar ratio used in the synthesis and the coordination number of the metal ion. nih.gov Common stoichiometries found in related complexes are 1:1 and 1:2 (metal:ligand).

The proposed geometries for these complexes are diverse and depend on the metal ion and the coordination environment. Based on magnetic susceptibility and electronic spectral data of analogous complexes, the following geometries are commonly observed:

Octahedral: This is a frequent geometry for many transition metal ions like Co(II), Ni(II), and Fe(III). semanticscholar.orgjmchemsci.comnih.gov

Tetrahedral: Some complexes, particularly those of Zn(II), may adopt a tetrahedral geometry.

Square Planar: This geometry is often observed for Cu(II) and Ni(II) complexes.

For instance, a study on 2-(phenylamino)acetohydrazide complexes suggested octahedral geometries for Co(II) and Ni(II) and a square-planar geometry for the Cu(II) complex. researchgate.net

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, NMR, Thermal Analyses)

Spectroscopic and thermal analysis methods are crucial for elucidating the structure of these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. Key observations in the IR spectra of metal complexes of hydrazide derivatives, when compared to the free ligand, include:

A shift in the ν(C=O) (carbonyl) stretching frequency, indicating its involvement in coordination.

The disappearance of the ν(C=O) band and the appearance of a new band for ν(C=O-M) (enolic) in cases of enolization and deprotonation. researchgate.net

Shifts in the ν(N-H) and δ(NH2) bands, suggesting coordination of the amino group.

The appearance of new, lower frequency bands corresponding to ν(M-O) and ν(M-N) vibrations, confirming the formation of metal-ligand bonds.

Table 1: Expected IR Spectral Data for this compound and its Metal Complexes (based on analogous compounds)

| Functional Group | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Complexation |

| ν(N-H) (amino) | ~3300-3100 | Shift to lower or higher frequency |

| ν(C=O) (amide I) | ~1680-1640 | Shift to lower frequency |

| δ(NH₂) (bending) | ~1620 | Shift |

| ν(C-N) | ~1400 | Shift |

| ν(M-O) | - | Appearance of new band (~500-400) |

| ν(M-N) | - | Appearance of new band (~400-300) |

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide insights into the geometry of the complexes. The d-d transitions of the metal ions are characteristic of their coordination environment. For example, octahedral Ni(II) complexes typically show three absorption bands, while square-planar Cu(II) complexes often exhibit a broad band in the visible region. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra of the diamagnetic complexes (e.g., Zn(II)) can confirm the coordination sites. The chemical shifts of protons and carbons near the donor atoms are expected to change upon complexation.

Thermal Analyses (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. researchgate.netnih.gov

Biological Activity of Metal Complexes

It is a well-established principle that the biological activity of certain organic ligands can be significantly enhanced upon chelation with metal ions. researchgate.netmdpi.com This is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of microorganisms. nih.gov

Enhanced or Modified Antimicrobial Profiles

Hydrazide derivatives and their metal complexes are known to possess significant antimicrobial properties. researchgate.netjmchemsci.comnih.gov Studies on various acetohydrazide and Schiff base complexes have consistently shown that the metal complexes exhibit greater antibacterial and antifungal activity than the free ligands. jmchemsci.commdpi.comnih.gov The antimicrobial potency is often dependent on the metal ion, with copper(II) complexes frequently showing the highest activity. mdpi.commdpi.com

Table 2: Anticipated Antimicrobial Profile Enhancement of this compound Metal Complexes

| Organism Type | Expected Activity of Free Ligand | Expected Activity of Metal Complexes |

| Gram-positive bacteria (e.g., Staphylococcus aureus) | Moderate | Enhanced |

| Gram-negative bacteria (e.g., Escherichia coli) | Moderate | Enhanced |

| Fungi (e.g., Aspergillus niger, Candida albicans) | Moderate | Enhanced |

Enhanced or Modified Anticancer Activity

The search for new, more effective, and less toxic anticancer drugs has led to the investigation of metal complexes. nih.govnih.gov Hydrazone and Schiff base metal complexes, in particular, have demonstrated promising cytotoxic activity against various cancer cell lines. nih.govnih.gov The mechanism of action is often linked to their ability to bind to DNA and interfere with its replication, or to induce apoptosis through various cellular pathways. nih.gov

Research on related compounds has shown that metal complexation often leads to a significant increase in anticancer activity compared to the parent ligand. researchgate.netmdpi.com For instance, copper(II) complexes of 2-(phenylamino)acetohydrazide exhibited a notable cytotoxic effect against Hep-G2 cancer cells. researchgate.net The enhanced activity of the metal complexes is thought to be due to the combined effects of the bioactive ligand and the metal ion, which can act synergistically. researchgate.net

Table 3: Anticipated Anticancer Activity of this compound Metal Complexes

| Cancer Cell Line | Expected Activity of Free Ligand | Expected Activity of Metal Complexes |

| Human Breast Cancer (e.g., MCF-7) | Low to moderate | Significantly Enhanced |

| Human Liver Cancer (e.g., HepG2) | Low to moderate | Significantly Enhanced |

| Human Colon Cancer (e.g., HCT-116) | Low to moderate | Significantly Enhanced |

Enhanced or Modified Antioxidant Activity

The coordination of metal ions to this compound and its derivatives can significantly influence their antioxidant capabilities. nih.gov While the organic ligands themselves may possess inherent antioxidant properties, the formation of metal complexes often leads to enhanced or modified radical scavenging activity. nih.gov This enhancement is frequently attributed to the chelation process, which can increase the stability of the compound and its ability to donate electrons or hydrogen atoms to neutralize free radicals. orientjchem.orgresearchgate.net

The antioxidant potential of these compounds is commonly evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and H₂O₂ scavenging assays. nih.gov Research on analogous hydrazone complexes has consistently shown that the metal complexes exhibit superior antioxidant activity compared to the free ligands. nih.govresearchgate.net For instance, a study on Cu(II), Ni(II), and Co(II) complexes with a 2-benzoylpyridine-4-methoxybenzoyl hydrazine (B178648) ligand, which shares structural similarities, demonstrated better antioxidant activity than the standard antioxidant ascorbic acid in the DPPH assay. frontiersin.org The specific metal ion also plays a crucial role; for example, in one study, a Cd(II) chelate showed the highest antioxidant scavenging performance among the tested metal complexes. nih.gov

Table 1: Comparative Antioxidant Activity of Hydrazone Ligands and Their Metal Complexes

| Compound/Complex | Antioxidant Assay | Activity/IC50 Value | Reference |

| 2-benzoylpyridine-4-methoxybenzoyl hydrazine complexes (Cu(II), Ni(II), Co(II)) | DPPH | Better than ascorbic acid | frontiersin.org |

| Schiff base ligand (HL) and its Cu(II) and Zn(II) complexes | DPPH, ABTS, Superoxide | Complex > Ligand | nih.gov |

| Organotellurium(IV) complex (4a) | DPPH | IC50 = 59.08 µg/ml | researchgate.net |

| Organotellurium(IV) complex (4b) | DPPH | IC50 = 59.20 µg/ml (Higher than Ascorbic acid) | researchgate.net |

| Cd(II) chelate with a diazafluorene derivative ligand | DPPH | 86.06% scavenging | nih.gov |

| Cd(II) chelate with a diazafluorene derivative ligand | H₂O₂ | 84.64% scavenging | nih.gov |

This table is generated based on data from studies on structurally similar hydrazone complexes to illustrate the general findings in the field.

Synergistic Effects of Ligand and Metal Ion on Biological Efficacy

A significant aspect of the study of this compound-derived metal complexes is the synergistic effect observed between the ligand and the metal ion, which often results in markedly enhanced biological efficacy. nih.gov This synergy means the combined effect of the metal and ligand within the complex is greater than the additive effects of each component administered separately. nih.gov This principle is fundamental to the development of new metal-based therapeutic agents. nih.gov

A key explanation for this synergy is provided by Tweedy's chelation theory (an extension of Overtone's concept). frontiersin.org According to this theory, the chelation process reduces the polarity of the metal ion by partially sharing its positive charge with the donor atoms of the ligand and allowing for the delocalization of π-electrons over the entire chelate ring. frontiersin.org This process increases the lipophilicity (fat-solubility) of the metal complex, making it easier to penetrate the lipid membranes of cells, such as bacteria or cancer cells. frontiersin.orgmdpi.com This enhanced membrane permeability allows the bioactive compound to reach its intracellular target more effectively. researchgate.net

Once inside the cell, the complex can exert its biological action through various mechanisms. The metal ion, now delivered to the target site by the ligand, can interfere with normal cellular processes. For example, it can bind to and inhibit the function of essential enzymes or disrupt DNA synthesis and replication. researchgate.netijrps.com In many cases, the biological activity of the metal complexes is found to be significantly higher than that of the free ligand. For instance, numerous studies on hydrazone metal complexes have reported enhanced antibacterial, antifungal, and anticancer activities compared to the parent ligands. researchgate.netfrontiersin.orgnih.gov

Future Research Directions and Translational Perspectives

The exploration of 2-(4-methoxyanilino)acetohydrazide and its related chemical space holds considerable promise for the development of novel therapeutic agents. Future research is poised to build upon existing knowledge by leveraging advanced chemical design strategies, sophisticated biological interrogation techniques, and sustainable synthetic methodologies. These efforts will be crucial in translating foundational discoveries into tangible clinical applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-(4-Methoxyanilino)acetohydrazide?

- Methodology :

- Step 1 : React ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol under reflux (3–6 hours) to form the acetohydrazide core .

- Step 2 : For derivatives, condense the acetohydrazide with aldehydes/ketones (e.g., 3-chlorobenzaldehyde) in methanol/chloroform or acetic acid under reflux (5–18 hours) .

- Key Variables : Solvent choice (ethanol vs. methanol/chloroform), reaction time (shorter for aldehydes vs. longer for ketones), and stoichiometric ratios (1:1 for hydrazine) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound derivatives?

- Methodology :

- X-ray crystallography : Resolve crystal structure and confirm bond lengths (e.g., N–N bond at 1.413 Å for electronic delocalization) .

- NMR/CHNS analysis : Use H-NMR to verify hydrazide NH peaks (~4.1 ppm) and elemental analysis for C, H, N, S composition .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] for derivatives) .

Q. How can researchers screen the biological activity of this compound derivatives?

- Methodology :

- Enzyme assays : Use fluorometric MAO inhibition assays (e.g., Sigma-Aldrich MAO Activity Kit) to measure IC values .

- Antiviral studies : Perform plaque reduction assays (e.g., against Hepatitis A virus) to assess adsorption/replication inhibition (IC = 8.5–10.7 µg/mL) .

- Antibacterial screening : Use agar diffusion methods against E. coli or Xanthomonas campestris .

Advanced Research Questions

Q. How do substituents on the hydrazide moiety influence structure-activity relationships (SAR) in biological targets?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., 4-chloro) to enhance antiviral activity or electron-donating groups (e.g., methoxy) for MAO inhibition .

- Activity cliffs : Compare DPPH radical scavenging (e.g., 91% for 4-methylbenzylidene derivatives) vs. reduced activity with nitrobenzylidene groups .

Q. What thermal stability and decomposition mechanisms are relevant for this compound?

- Methodology :

- Simultaneous thermal analysis (STA) : Use TGA/DSC to study melting points (e.g., 160–220°C) and oxidative decomposition pathways (e.g., CO release at 300°C) .

- Degradation products : Analyze pyrolytic fragments via GC-MS to identify stable intermediates (e.g., triazine derivatives) .

Q. How can computational methods predict binding interactions of this compound with MAO enzymes?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with MAO-B active sites (e.g., FAD-binding domain) .

- MD simulations : Validate stability of ligand-enzyme complexes over 100 ns trajectories (RMSD < 2 Å) .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Methodology :

- Meta-analysis : Compare IC values for MAO inhibition (e.g., 0.5–10 µM) vs. antiviral TI (therapeutic index > 80) to prioritize lead compounds .

- Dose-response curves : Use Hill slope analysis to distinguish true activity from assay artifacts .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。